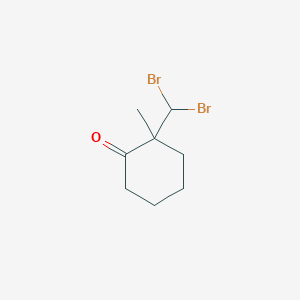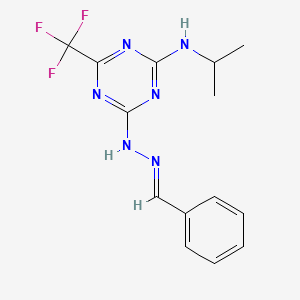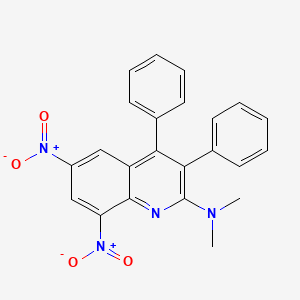
2-(Dibromomethyl)-2-methylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dibromomethyl)-2-methylcyclohexan-1-one is an organic compound characterized by the presence of two bromine atoms attached to a methyl group on a cyclohexanone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibromomethyl)-2-methylcyclohexan-1-one typically involves the bromination of 2-methylcyclohexanone. One common method is the reaction of 2-methylcyclohexanone with bromine in the presence of a suitable catalyst, such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective formation of the dibromomethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
化学反応の分析
Types of Reactions: 2-(Dibromomethyl)-2-methylcyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction Reactions: The compound can be reduced to form 2-methylcyclohexanone by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Substitution: 2-(Hydroxymethyl)-2-methylcyclohexan-1-one.
Reduction: 2-Methylcyclohexanone.
Oxidation: 2-(Carboxymethyl)-2-methylcyclohexan-1-one.
科学的研究の応用
2-(Dibromomethyl)-2-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Dibromomethyl)-2-methylcyclohexan-1-one involves its reactivity with nucleophiles and electrophiles. The dibromomethyl group is highly reactive, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
2-Bromomethyl-2-methylcyclohexan-1-one: Similar structure but with only one bromine atom.
2,2-Dibromocyclohexanone: Lacks the methyl group on the cyclohexanone ring.
2-Methylcyclohexanone: The parent compound without bromine substitution.
Uniqueness: 2-(Dibromomethyl)-2-methylcyclohexan-1-one is unique due to the presence of two bromine atoms on the methyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
特性
CAS番号 |
61279-07-0 |
|---|---|
分子式 |
C8H12Br2O |
分子量 |
283.99 g/mol |
IUPAC名 |
2-(dibromomethyl)-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C8H12Br2O/c1-8(7(9)10)5-3-2-4-6(8)11/h7H,2-5H2,1H3 |
InChIキー |
ZTOBOQRTSZZIJL-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCC1=O)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)
![4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14597404.png)





![2-[Di(propan-2-yl)amino]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14597424.png)
![1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B14597436.png)


![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2,2-dimethyloctanoate](/img/structure/B14597448.png)


